(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Overview
Description
(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C11H14BNO3S and a molecular weight of 251.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases are commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine: They can inhibit serine proteases and other enzymes, making them useful in drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid: This compound is structurally similar but differs in the position of the thiomorpholine group.
4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid: This compound has an additional methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner.
Properties
IUPAC Name |
[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVTCLBGVZIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657272 | |
Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-28-4 | |
Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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